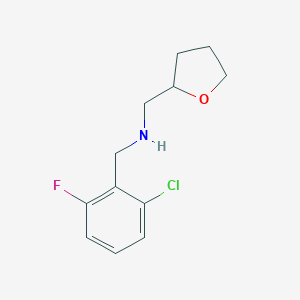

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Description

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group linked to a tetrahydrofuran-2-yl-methyl substituent via an amine bridge. Its molecular formula is approximately C₁₂H₁₃ClFNO, with a molecular weight of ~241.45 g/mol (estimated). The compound is of interest in medicinal and agrochemical research due to its unique structural features, including halogenated aromatic rings and a heterocyclic tetrahydrofuran moiety, which may influence bioactivity and pharmacokinetics .

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1,4-5,9,15H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABLOMURHFGCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165816 | |

| Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-77-0 | |

| Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Benzylamine Alkylation with Tetrahydrofuranmethyl Halides

A direct alkylation strategy employs 2-chloro-6-fluorobenzylamine reacting with tetrahydrofuran-2-ylmethyl bromide under basic conditions:

Conditions :

-

Solvent : Anhydrous DMF or THF to stabilize intermediates.

-

Base : Triethylamine or K₂CO₃ to scavenge HBr.

Challenges : Competing over-alkylation to tertiary amines necessitates stoichiometric control. Purification via column chromatography (eluent: 10% MeOH/DCM) isolates the product.

Tetrahydrofuranmethylamine Alkylation with Benzyl Halides

Alternatively, tetrahydrofuran-2-ylmethylamine can react with 2-chloro-6-fluorobenzyl chloride :

Optimization : Microwave irradiation (120°C, 15 minutes) enhances reaction efficiency, as demonstrated in analogous quinazoline syntheses. This method reduces side products and improves yields to >70%.

Reductive Amination

Aldehyde and Amine Coupling

Reductive amination between 2-chloro-6-fluorobenzaldehyde and tetrahydrofuran-2-ylmethylamine offers a one-pot route:

Key Parameters :

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate.

-

Solvent : MeOH or EtOH under inert atmosphere.

-

pH : Buffered at ~6 using acetic acid to prevent aldehyde reduction.

Yield : 60–75% after extraction (ethyl acetate/water) and silica gel purification.

Nucleophilic Substitution Strategies

Displacement of Leaving Groups

If either precursor contains a leaving group (e.g., tosylate), nucleophilic substitution becomes viable:

Advantages : Tosylates offer superior leaving group ability, enabling milder conditions (room temperature, 6–8 hours).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (Sec 2.1) | 65–70 | 90–95 | Straightforward, scalable | Over-alkylation risks |

| Reductive Amination | 60–75 | 85–90 | One-pot, avoids halide precursors | Sensitivity to pH and moisture |

| Microwave-Assisted | 70–80 | 95–98 | Rapid, high efficiency | Specialized equipment required |

Scalability and Industrial Considerations

-

Cost-Effectiveness : Benzyl chloride derivatives are commercially available at scale, favoring alkylation routes.

-

Safety : Tetrahydrofuran-2-ylmethyl bromide is moisture-sensitive; reactions require anhydrous conditions.

-

Green Chemistry : Microwave methods reduce energy consumption and solvent waste .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Applications De Recherche Scientifique

Antiviral Properties

Research has indicated that compounds similar to (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exhibit antiviral activities, particularly against HIV. A study demonstrated that derivatives with the 2-chloro-6-fluoro substitution showed significant potency against wild-type HIV-1 and clinically relevant mutants. The compounds displayed potent inhibitory activity, with some achieving picomolar effectiveness in enzyme assays targeting HIV-1 reverse transcriptase .

Anticancer Potential

The compound's structure suggests potential for anticancer applications. Research into related compounds has shown that fluorinated benzyl derivatives can inhibit growth in various cancer cell lines. The mechanism may involve interference with receptor tyrosine kinases, which are critical in cancer proliferation pathways .

Study 1: HIV Inhibition

In a comparative analysis of 2-chloro-6-fluorobenzyl derivatives, researchers found that modifications at the C5 and C6 positions significantly influenced antiviral activity. Compounds with specific stereochemistry were resolved into individual stereoisomers, leading to enhanced selectivity and potency against HIV-1. This highlights the importance of molecular configuration in drug design .

Study 2: Anticancer Activity

A study focusing on fluorinated benzylideneindolinones revealed that these compounds exhibited selective growth inhibition in hepatocellular carcinoma cells. The incorporation of fluorine atoms was crucial for enhancing the pharmacological profile of these agents, suggesting that this compound could similarly benefit from fluorination in therapeutic contexts .

Summary of Applications

Mécanisme D'action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and fluorine atoms can enhance binding affinity and specificity, while the tetrahydrofuran ring can provide structural stability and solubility.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzyl Group

Target Compound :

- Benzyl Substituents : 2-Cl, 6-F.

- Amine Substituent : Tetrahydrofuran-2-yl-methyl.

- Key Features : The electron-withdrawing Cl and F groups enhance aromatic ring stability and may influence binding interactions. The tetrahydrofuran moiety contributes to moderate polarity and conformational flexibility .

- Amine Substituent: 3-Morpholin-4-yl-propyl.

Variations in the Amine Side Chain

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine (CAS: 510723-77-0):

- N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine (CAS: Not provided): Amine Substituent: 3-(1H-imidazol-1-yl)-propyl. Key Features: The imidazole group provides a polar, nitrogen-rich environment, facilitating interactions with metal ions or acidic residues in proteins. This could enhance binding affinity in certain enzymatic contexts .

Physicochemical Property Comparison

Notes:

- LogP (Octanol-Water Partition Coefficient): Lower values indicate higher polarity. The tetrahydrofuran-containing target compound shows moderate lipophilicity, balancing membrane permeability and solubility.

Activité Biologique

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine, with the chemical formula C12H15ClFNO and CAS number 510723-77-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C12H15ClFNO

- Molar Mass : 243.71 g/mol

- Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in oncology. Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The compound has shown promising results in several studies, particularly against various cancer cell lines. Below is a summary of its biological activity based on recent research findings:

| Cell Line | IC50 (µM) | Mechanism of Action | References |

|---|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation | |

| HeLa | 2.41 | Cell cycle arrest at G1 phase | |

| A549 | 1.47 | Inhibits proliferation | |

| U-937 | 0.78 | Cytotoxic activity |

Case Studies

-

Study on MCF-7 and A549 Cells :

In a study evaluating the cytotoxic effects of this compound on MCF-7 and A549 cells, it was found that the compound significantly reduced cell viability at concentrations as low as 0.65 µM for MCF-7 and 1.47 µM for A549 cells. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. -

In Vivo Evaluation :

Another study focused on the in vivo efficacy of the compound in animal models with induced tumors. The results showed a marked reduction in tumor size compared to control groups, supporting its potential therapeutic application in cancer treatment.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

- Cytotoxicity : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to or lower than established chemotherapeutic agents.

- Apoptotic Induction : Mechanistic studies revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways and caspase activation, leading to cell death.

- Selectivity : Preliminary data suggest that the compound may exhibit selectivity towards certain cancer types, which could be beneficial for minimizing side effects in patients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a chloro-fluoro-benzyl halide can react with tetrahydrofurfurylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometric control of reagents .

Q. How can researchers ensure the purity of the compound during synthesis?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for purity assessment. NMR (¹H, ¹³C, and 19F) is critical for structural confirmation. For example, 19F NMR can distinguish between fluorinated isomers, while HSQC or COSY spectra resolve overlapping proton signals in the benzyl and tetrahydrofuran moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereochemical outcomes?

- Methodological Answer : Stereochemical ambiguities (e.g., tetrahydrofuran ring conformation) require advanced techniques:

- X-ray crystallography to determine absolute configuration.

- VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) for chiral centers.

- DFT calculations to correlate experimental NMR shifts with predicted stereoisomers .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen binding affinities.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100+ ns.

- QSAR models to correlate structural features (e.g., fluorine position) with activity .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Anti-biofilm assays (e.g., Pseudomonas aeruginosa) with crystal violet staining .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Conduct accelerated stability studies (ICH guidelines):

- pH 1–13 buffers at 37°C for 24–72 hours.

- Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- LC-MS to identify degradation products (e.g., hydrolyzed benzyl groups) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.